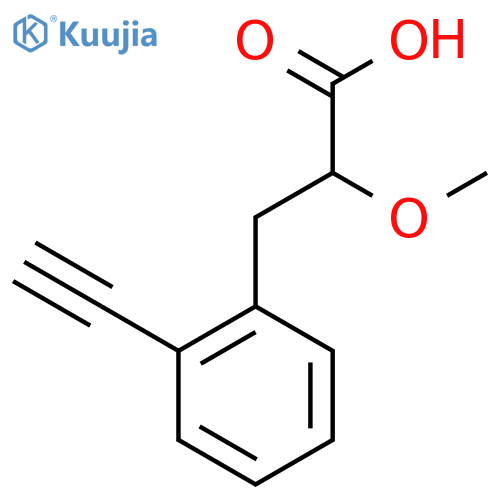Cas no 2229136-08-5 (3-(2-Ethynylphenyl)-2-methoxypropanoic acid)

2229136-08-5 structure
商品名:3-(2-Ethynylphenyl)-2-methoxypropanoic acid
3-(2-Ethynylphenyl)-2-methoxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2229136-08-5
- 3-(2-ethynylphenyl)-2-methoxypropanoic acid
- EN300-1819247
- 3-(2-Ethynylphenyl)-2-methoxypropanoic acid
-
- インチ: 1S/C12H12O3/c1-3-9-6-4-5-7-10(9)8-11(15-2)12(13)14/h1,4-7,11H,8H2,2H3,(H,13,14)
- InChIKey: TXPCJCHGIOVWPR-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(=O)O)CC1C=CC=CC=1C#C
計算された属性
- せいみつぶんしりょう: 204.078644241g/mol
- どういたいしつりょう: 204.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-(2-Ethynylphenyl)-2-methoxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1819247-0.1g |
3-(2-ethynylphenyl)-2-methoxypropanoic acid |
2229136-08-5 | 0.1g |
$1106.0 | 2023-06-02 | ||
| Enamine | EN300-1819247-0.05g |
3-(2-ethynylphenyl)-2-methoxypropanoic acid |
2229136-08-5 | 0.05g |
$1056.0 | 2023-06-02 | ||
| Enamine | EN300-1819247-2.5g |
3-(2-ethynylphenyl)-2-methoxypropanoic acid |
2229136-08-5 | 2.5g |
$2464.0 | 2023-06-02 | ||
| Enamine | EN300-1819247-0.25g |
3-(2-ethynylphenyl)-2-methoxypropanoic acid |
2229136-08-5 | 0.25g |
$1156.0 | 2023-06-02 | ||
| Enamine | EN300-1819247-1.0g |
3-(2-ethynylphenyl)-2-methoxypropanoic acid |
2229136-08-5 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1819247-0.5g |
3-(2-ethynylphenyl)-2-methoxypropanoic acid |
2229136-08-5 | 0.5g |
$1207.0 | 2023-06-02 | ||
| Enamine | EN300-1819247-5.0g |
3-(2-ethynylphenyl)-2-methoxypropanoic acid |
2229136-08-5 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1819247-10.0g |
3-(2-ethynylphenyl)-2-methoxypropanoic acid |
2229136-08-5 | 10g |
$5405.0 | 2023-06-02 |
3-(2-Ethynylphenyl)-2-methoxypropanoic acid 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Louis Porte RSC Adv., 2014,4, 64506-64513
2229136-08-5 (3-(2-Ethynylphenyl)-2-methoxypropanoic acid) 関連製品
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
